Tin chloride di-(diethyldithiocarbamate)

描述

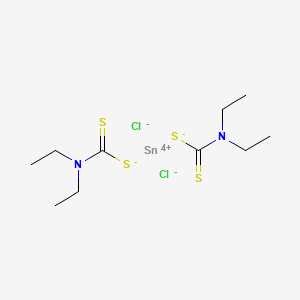

Tin chloride di-(diethyldithiocarbamate) is a coordination complex formed by the reaction of tin(II) chloride with diethyldithiocarbamate ligands. The compound is synthesized via a straightforward method: tin(II) chloride dihydrate is dissolved in ethanol and reacted with an ethanolic solution of sodium diethyldithiocarbamate under ambient conditions, yielding a stable complex . This compound is notable for its role as a precursor in materials science, particularly for synthesizing tin sulfide (SnS) nanocrystals with applications in optoelectronics and photovoltaics . Its structure typically involves a central tin atom coordinated by two diethyldithiocarbamate ligands and chloride ions, though the exact geometry (e.g., trigonal bipyramidal or tetrahedral) depends on the oxidation state of tin and ligand arrangement.

属性

CAS 编号 |

32700-04-2 |

|---|---|

分子式 |

C10H20Cl2N2S4Sn |

分子量 |

486.2 g/mol |

IUPAC 名称 |

N,N-diethylcarbamodithioate;tin(4+);dichloride |

InChI |

InChI=1S/2C5H11NS2.2ClH.Sn/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);2*1H;/q;;;;+4/p-4 |

InChI 键 |

CHNWGTZYUAPVCP-UHFFFAOYSA-J |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cl-].[Cl-].[Sn+4] |

规范 SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cl-].[Cl-].[Sn+4] |

同义词 |

SnCl2(DDTC)2 stannous chloride bis(diethyldithiocarbamate) tin chloride di-(diethyldithiocarbamate) |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Ligand Variations

Dibutyltin(IV) Alkylcyclohexyldithiocarbamates These compounds, such as (C₄H₉)₂Sn[S₂CN(R)(C₆H₁₁)]₂ (where R = methyl, ethyl, or isopropyl), feature a tin(IV) center bonded to two alkyl groups (butyl) and two dithiocarbamate ligands with cyclohexyl substituents . Unlike tin chloride di-(diethyldithiocarbamate), these are organotin(IV) derivatives with enhanced lipophilicity due to bulky alkyl groups. This structural difference impacts their solubility in organic solvents and thermal stability, making them suitable for catalytic or polymer stabilization applications.

Tin(II) Dithiocarbamate Complexes with Aromatic Ligands Tin(II) complexes with benzyl methyl (L1), dibenzyl (L2), or imidazolyl (L3) dithiocarbamate ligands exhibit distinct coordination behavior due to electron-donating aromatic substituents .

Antimony(III) Diethyldithiocarbamate [Sb(S₂CNEt₂)₃], synthesized via antimony(III) chloride and sodium diethyldithiocarbamate, shares a similar ligand but differs in the central metal (Sb vs. Sn) and oxidation state (III vs. II/IV) . This results in distinct coordination geometries (e.g., Sb in a trigonal pyramidal vs. Sn in a distorted octahedral) and applications, such as antimony sulfide nanomaterials.

Physicochemical Properties

- Thermal Stability : Dibutyltin(IV) derivatives exhibit higher thermal stability (>200°C) due to strong Sn-C bonds, whereas tin(II) complexes may decompose at lower temperatures .

- Solubility: Diethyldithiocarbamate complexes with smaller alkyl groups (e.g., ethyl) are more polar and soluble in ethanol, while bulky ligands (e.g., cyclohexyl) enhance solubility in chloroform .

- Spectroscopic Signatures : Infrared spectra of tin chloride di-(diethyldithiocarbamate) show ν(C–N) and ν(C–S) bands at ~1480 cm⁻¹ and ~950 cm⁻¹, respectively, similar to other dithiocarbamate complexes but with shifts depending on tin’s oxidation state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。